molecular formula C14H13N3O3 B14944241 2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B14944241
M. Wt: 271.27 g/mol
InChI Key: UTXCSYPGBCGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidines.

Scientific Research Applications

2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can interact with kinases or other proteins involved in cell signaling pathways, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its fused pyrazole-pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-methyl-5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C14H13N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-11(18)7-10(14(19)20)17(13)16-8/h2-6,10H,7H2,1H3,(H,15,18)(H,19,20)

InChI Key

UTXCSYPGBCGZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=C1C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.